Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)
Brand Name:
Vulcanchem
CAS No.:
132350-80-2
VCID:
VC0167222
InChI:
InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6?
SMILES:
CC1C(C1(C(=O)N)[N+](=O)[O-])C
Molecular Formula:
C6H10N2O3
Molecular Weight:
158.16 g/mol
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI)
CAS No.: 132350-80-2
Main Products
VCID: VC0167222
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol
CAS No. | 132350-80-2 |
---|---|
Product Name | Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) |
Molecular Formula | C6H10N2O3 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | (2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6? |
Standard InChIKey | WWUFLSARDPULKC-WBMBKJJNSA-N |
Isomeric SMILES | C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C |
SMILES | CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Canonical SMILES | CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Synonyms | Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) |
PubChem Compound | 15026693 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume